Isosorbide-13C6 5-Mononitrate

Übersicht

Beschreibung

Isosorbide-13C6 5-Mononitrate is a nitrate ester and a glucitol derivative . It belongs to the group of medicines called nitrates . It works by relaxing the blood vessels and increasing the supply of blood and oxygen to the heart while reducing its workload . When used regularly on a long-term basis, this helps prevent angina attacks from occurring .

Synthesis Analysis

The synthesis of this compound involves treating a compound of formula (2) with a reducing system effective to reduce preferentially the compound of formula (2) at the 2-position to produce the compound of formula (1) . The reducing system comprises hydrogen in the presence of a platinum-containing catalyst .Molecular Structure Analysis

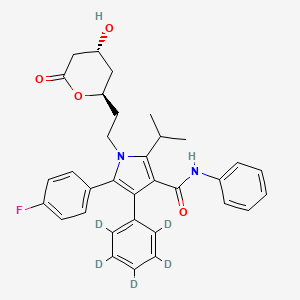

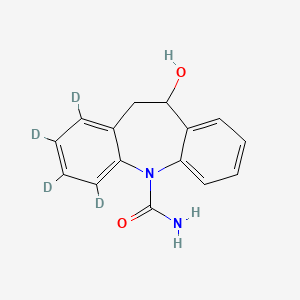

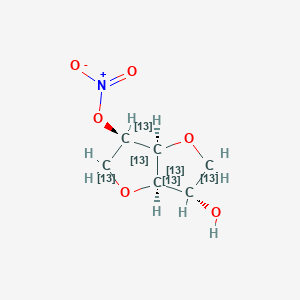

The molecular formula of this compound is 13C6 H9 N O6 . Its molecular weight is 197.09 . The this compound molecule contains a total of 23 bond(s). There are 14 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 2 five-membered ring(s), 1 eight-membered ring(s), 1 hydroxyl .Chemical Reactions Analysis

This compound is a charged, hydrophilic, and low ultraviolet-absorbing molecule which is challenging to determine specifically and sensitively in biological matrices . A sensitive and fast ion-exchange chromatography method for determining 5-ISMN in plasma has been developed .Physical and Chemical Properties Analysis

This compound is a neat product . Its molecular formula is 13C6 H9 N O6 and its molecular weight is 197.09 .Wissenschaftliche Forschungsanwendungen

Analytical Method Development

HPLC-MS/MS for Plasma Analysis : A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed for determining Isosorbide-5-mononitrate (5-ISMN) in human plasma, using 13C6-5-ISMN as an internal standard. This method was applied in a bioequivalence study of oral 5-ISMN tablets (Zhou et al., 2020).

LC-MS/MS with Atmospheric Pressure Photoionization : Another study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing atmospheric pressure photoionization, for the quantification of 5-ISMN in human plasma. This technique was utilized in a bioequivalence study of 5-ISMN formulations (Silva et al., 2006).

Drug Synthesis and Formulation

Synthesis from Sorbitol : A synthesis method for Isosorbide 5-mononitrate was developed from sorbitol, yielding a product with over 99% purity (Xing Huihai, 2011).

Formulation of Matrix Tablets : Research on the development of sustained-release matrix tablets of isosorbide-5-mononitrate using xanthan gum as a matrix former was conducted, showing potential for extended drug release and improved patient compliance (Kar et al., 2010).

Pharmacokinetics and Clinical Trials

Pharmacokinetics in Plasma : The pharmacokinetics of isosorbide-5-mononitrate in human and rabbit plasma were studied, providing essential data for its therapeutic application (Patel et al., 2019); (Wen, 2002).

Clinical Effect in Angina Pectoris : A study focused on the clinical efficacy and safety of isosorbide-5-mononitrate in the treatment of coronary angina pectoris, highlighting its therapeutic potential (Zhao Xiao-yan, 2002).

Wirkmechanismus

Target of Action

Isosorbide-13C6 5-Mononitrate, a nitrate-class drug, primarily targets the smooth muscles of both arteries and veins . Its action is more prominent on veins, which helps reduce cardiac preload .

Mode of Action

This compound acts as a prodrug for its active metabolite, nitric oxide . Nitric oxide is known to activate guanylate cyclase in smooth muscle, which increases guanosine 3’5’ monophosphate (cGMP). This leads to the dephosphorylation of myosin light chains and results in smooth muscle relaxation .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the formation of free radical nitric oxide from nitrates. The nitric oxide then activates guanylate cyclase, leading to an increase in cGMP. This increase in cGMP results in the dephosphorylation of myosin light chains, causing smooth muscle relaxation .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, reaching peak concentrations within an hour . It undergoes no significant first-pass metabolism and is virtually 100% bioavailable . Its clearance is 127 ml/min, volume of distribution is 48.5 litres, and half-life is approximately 4.4 hours . Its pharmacokinetics are linear over the dosage range likely to be used clinically .

Result of Action

The primary result of this compound’s action is the relaxation of smooth muscle within blood vessels . This leads to vasodilation, predominantly in veins, which reduces cardiac preload . This action is beneficial in the prevention and treatment of angina pectoris caused by coronary artery disease .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the metabolic degradation rate declines due to the steric protection of the 5-endopositioned nitrogroup . This results in a decrease in the first pass metabolism, possibly compensating for the simultaneously occurring decrease of intrinsic vasodilating activity . This makes this compound a single active substance with less variability in serum concentrations, which should correlate well with observed effects .

Safety and Hazards

Zukünftige Richtungen

Isosorbide mononitrate is used to prevent angina attacks (chest pain). It does not work fast enough to relieve the pain of an angina attack that has already started . It is recommended to take this medicine exactly as prescribed by your doctor . If you use too much isosorbide mononitrate, it might stop working as well in controlling your condition .

Biochemische Analyse

Biochemical Properties

Isosorbide-13C6 5-Mononitrate interacts with various enzymes, proteins, and other biomolecules in the body. It is known to have a vasodilating effect, primarily acting on the smooth muscles of both arteries and veins . This action is predominantly seen in veins, leading to a reduction in cardiac preload . The compound’s activity is due to its transformation into nitric oxide, a potent vasodilator .

Cellular Effects

This compound influences cell function in several ways. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause a decrease in serum antioxidant capacity .

Molecular Mechanism

The mechanism of action of this compound involves its conversion into nitric oxide, which then stimulates soluble guanylate cyclase . This leads to an increase in cyclic GMP, which in turn activates cGMP-dependent protein kinase . The protein kinase then lowers intracellular calcium levels, leading to relaxation of vascular smooth muscle .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits temporal effects. For instance, even five hours after administration, a significant reduction of S-T elevations could be demonstrated . This indicates that the compound has a long-lasting effect .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. For example, in a study on dogs, it was found that significant effects on the epicardially derived S-T elevations were observed at doses that did not yet lead to a lowering of the systolic blood pressure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, with Isosorbide-5-Mononitrate being the main metabolite . The metabolic degradation rate declines in the order Isosorbide Dinitrate, Isosorbide-2-Mononitrate to Isosorbide-5-Mononitrate .

Transport and Distribution

After administration, this compound is distributed throughout the body. It has a smaller volume of distribution compared to Isosorbide Dinitrate . The clearance rate of the compound is almost exclusively by the extrarenal route .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with soluble guanylate cyclase, an enzyme found in the cytoplasm of cells

Eigenschaften

IUPAC Name |

[(3S,3aR,6R,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-b](2,3,4,5-13C4)furan-6-yl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXYYJSYQOXTPL-AEKYUDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C@@H]([13C@@H]2[13C@H](O1)[13C@@H]([13CH2]O2)O[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675981 | |

| Record name | 1,4:3,6-Dianhydro-5-O-nitro-D-(~13~C_6_)glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217604-00-6 | |

| Record name | 1,4:3,6-Dianhydro-5-O-nitro-D-(~13~C_6_)glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.